2-(4-acetamidophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide
Overview
Description
2-(4-acetamidophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound characterized by the presence of an acetamidophenoxy group and a trifluoromethylphenyl group
Preparation Methods
The synthesis of 2-(4-acetamidophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the acetamidophenoxy and trifluoromethylphenyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction environments to ensure consistency and efficiency .
Chemical Reactions Analysis
2-(4-acetamidophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. The major products formed from these reactions depend on the specific reagents and conditions employed
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of advanced materials with specific properties, such as increased stability or reactivity
Mechanism of Action
The mechanism of action of 2-(4-acetamidophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity, leading to its desired biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar compounds include those with trifluoromethyl groups or acetamidophenoxy groups. Some examples are:
Trifluoromethylphenyl derivatives: These compounds share the trifluoromethyl group, which imparts similar chemical properties.
Acetamidophenoxy derivatives: These compounds have similar structural features and may exhibit comparable biological activities. The uniqueness of 2-(4-acetamidophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide lies in its specific combination of functional groups, which can result in distinct chemical and biological properties .
Properties
IUPAC Name |
2-(4-acetamidophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O3/c1-11(23)21-13-5-7-15(8-6-13)25-10-16(24)22-14-4-2-3-12(9-14)17(18,19)20/h2-9H,10H2,1H3,(H,21,23)(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBHSJCSNBDJAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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